molecular formula C22H21N5O4S B2779206 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021262-92-9

1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No. B2779206
CAS RN: 1021262-92-9
M. Wt: 451.5
InChI Key: TTZDBNSISVHERK-UHFFFAOYSA-N
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Description

1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C22H21N5O4S and its molecular weight is 451.5. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Compounds containing pyrazolo[3,4-b]pyridine, furan, and thiophene moieties have been extensively explored for their potential in synthesizing new heterocyclic compounds. These compounds serve as key intermediates in the development of various derivatives with potential biological and pharmacological applications. The synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on related structural frameworks demonstrates the versatility of these heterocycles in medicinal chemistry and drug design (El-Essawy & Rady, 2011).

Amplifiers of Phleomycin

Derivatives of pyridinylpyrimidines with strongly basic side chains, featuring furan and thiophene substituents, have been investigated for their ability to amplify the effects of phleomycin against Escherichia coli, showcasing the potential of furan and thiophene derivatives in enhancing antibiotic efficacy (Brown & Cowden, 1982).

Antimicrobial Activity

The development of pyrimidine derivatives, including those with furan and pyrazolo[3,4-b]pyridine components, highlights the search for new antimicrobial agents. These compounds have been synthesized and tested for their antimicrobial properties, indicating the relevance of such heterocyclic frameworks in the discovery of new therapeutic agents (Rathod & Solanki, 2018).

Fungicide Development

The exploration of carboxamide fungicides incorporating furan and pyrazole components has led to the identification of compounds with high activity against plant diseases, demonstrating the potential agricultural applications of these chemical frameworks (Masatsugu et al., 2010).

Mechanism of Action

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in maintaining the resting membrane potential and controlling the excitability of neurons.

Mode of Action

This compound acts as an activator of the GIRK channels . It binds to these channels, causing them to open and allow potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell membrane, making it less likely for the neuron to fire an action potential.

Pharmacokinetics

It has been reported that similar compounds displaynanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds . This suggests that the compound may have good bioavailability and a favorable pharmacokinetic profile.

properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-6-(furan-2-yl)-3-methyl-N-(pyridin-4-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4S/c1-14-20-17(22(28)24-12-15-4-7-23-8-5-15)11-18(19-3-2-9-31-19)25-21(20)27(26-14)16-6-10-32(29,30)13-16/h2-5,7-9,11,16H,6,10,12-13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZDBNSISVHERK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NCC4=CC=NC=C4)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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